Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Overview
Description
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a chemical compound with the molecular formula C15H15NO5 and a molar mass of 289.28 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, has been identified as a novel hiv-1 integrase strand transfer inhibitor . This suggests that Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate may also target similar enzymes or proteins.
Mode of Action
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may inhibit the function of certain enzymes, such as HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome .
Biochemical Pathways
If it shares a similar mechanism with 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it might be involved in the inhibition of the HIV-1 life cycle, specifically the integration of viral DNA into the host genome .
Result of Action
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it could potentially inhibit the replication of HIV-1 by preventing the integration of viral DNA into the host genome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with diethyl oxalate under reflux conditions . Another method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture at 65°C for 28 hours . These methods typically yield the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in 4-hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and substituted quinolines, which have significant biological and industrial applications .
Scientific Research Applications
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-hydroxy-1,4-dihydroquinoline-2,6-dicarboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
Diethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: Similar structure but with different positions of the oxo and carboxylate groups.
Uniqueness
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both oxo and carboxylate groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (DEQDC) is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.
This compound has the following chemical properties:
- Molecular Formula : C15H15NO4
- Molecular Weight : 289.284 g/mol
- CAS Number : 2007919-57-3
- Purity : ≥95% .
Target and Mode of Action
DEQDC is structurally related to other quinoline derivatives that exhibit biological activity against various targets. Notably, it may function similarly to the compound 4-oxo-1,4-dihydroquinoline carboxylic acid, which has been identified as an inhibitor of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a prime target for antiviral therapies .
The proposed mechanism involves the inhibition of integrase activity, thereby preventing viral replication. If DEQDC shares this mechanism, it could potentially serve as a therapeutic agent against HIV .
Antimicrobial Properties
DEQDC has shown promising antimicrobial activity against various pathogens. In studies assessing its efficacy against bacterial strains, it demonstrated moderate antibacterial properties. The Minimum Inhibitory Concentration (MIC) assays indicated that DEQDC could inhibit bacterial growth at specific concentrations .
Anticancer Activity
Research indicates that quinoline derivatives, including DEQDC, possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, derivatives with similar structures have been shown to inhibit cell proliferation and promote cell cycle arrest in cancerous cells .
Study on Antiviral Activity
A significant study explored the antiviral potential of DEQDC and related compounds against HIV. The findings suggested that DEQDC could inhibit HIV replication in vitro by interfering with the integrase enzyme's function. The study reported IC50 values indicating effective concentrations for viral suppression .
Compound | IC50 (µM) | Activity |
---|---|---|
DEQDC | 40 ± 3 | Antiviral |
Control | >100 | No activity |
Antibacterial Evaluation
In another study focused on antibacterial activity, DEQDC was tested against Gram-positive and Gram-negative bacteria. The results showed that while DEQDC was effective against some strains, its potency varied significantly depending on the bacterial species tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | >100 |
Properties
IUPAC Name |
diethyl 4-oxo-1H-quinoline-2,6-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVTRXBVQICHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155621 | |
Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-57-3 | |
Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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